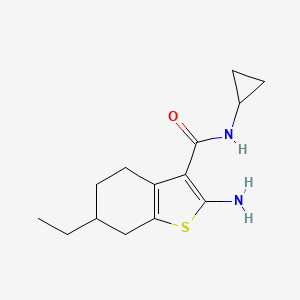

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

This compound (CAS: 590352-47-9) is a benzothiophene-3-carboxamide derivative characterized by a cyclopropyl group attached to the carboxamide nitrogen and an ethyl substituent at the 6-position of the tetrahydrobenzothiophene core . It is utilized in research settings, particularly in medicinal chemistry, as a building block for drug discovery. Its molecular formula is C₁₄H₂₁N₂OS, with a molecular weight of 265.39 g/mol. The compound is listed as discontinued by suppliers like Combi-Blocks, but its structural analogs remain relevant in pharmacological studies .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-2-8-3-6-10-11(7-8)18-13(15)12(10)14(17)16-9-4-5-9/h8-9H,2-7,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFSSFJVDOIFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable halogenated precursor under basic conditions.

Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

Amination: The amino group is introduced through a nucleophilic substitution reaction using an amine source, such as ammonia or an amine derivative.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as an anticancer agent. Its structural similarity to other benzothiophene derivatives suggests it may inhibit various cancer cell lines:

Case Studies

-

Antitumor Activity : A study evaluating various benzothiophene derivatives demonstrated that compounds structurally similar to 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibited significant cytotoxic effects against leukemia cell lines (IC50 values ranging from 5.0 to 7.2 μM) .

Compound Cell Line Tested IC50 (μM) 1f K562 (Leukemia) 5.0 3a HL60 (Leukemia) 7.2 - In Vivo Studies : In vivo testing on cyclopenta[c]thiophene derivatives indicated significant tumor growth inhibition in xenograft models, reinforcing the potential therapeutic application of these compounds .

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural features may contribute to its activity against various bacterial strains.

Case Studies

-

Antimicrobial Activity : Research on related benzothiazole derivatives highlighted effective inhibition against both Gram-positive and Gram-negative bacteria:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5 E. coli 12 μg/mL 9 S. aureus 8 μg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzothiophene-3-carboxamide scaffold allows for extensive structural variation. Key analogs and their differentiating features include:

Substituents at Position 6

- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1a): Structure: Methyl group at position 6, carboxamide without cyclopropyl substitution. Properties: Melting point = 187–189°C, IR absorption at 1631 cm⁻¹ (C=O stretch) .

- 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Structure: Propyl group at position 5. Properties: Molecular weight = 238.35 g/mol (C₁₂H₁₈N₂OS) . Comparison: The longer alkyl chain increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Carboxamide Nitrogen Modifications

- 2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: Structure: Benzyl group instead of cyclopropyl on the carboxamide nitrogen. Properties: Molecular weight = 314.45 g/mol (C₁₈H₂₂N₂OS) .

- 2-Amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Structure: Cyclopentyl substituent on the carboxamide nitrogen. Properties: Molecular weight = 262.36 g/mol (C₁₄H₂₂N₂OS) .

Physicochemical Properties

Key Observations:

- Ethyl vs. Methyl/Propyl : Ethyl balances lipophilicity and steric effects, making the target compound intermediate in membrane permeability and solubility.

- Cyclopropyl vs. Aromatic Groups : The cyclopropyl group offers conformational rigidity without aromaticity, which may reduce off-target interactions compared to benzyl derivatives .

Biological Activity

2-Amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 590352-47-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 2-amino-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is , with a molecular weight of 264.39 g/mol. Its structure includes a benzothiophene core which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂OS |

| Molecular Weight | 264.39 g/mol |

| CAS Number | 590352-47-9 |

| MDL Number | MFCD03422656 |

Central Nervous System Effects

The compound's structural features suggest it may interact with neurotransmitter systems. For instance, related compounds have shown activity as allosteric enhancers at adenosine receptors, which play a critical role in modulating neurotransmission and neuroprotection . The potential for neuroprotective effects warrants further investigation into the pharmacodynamics of this compound.

Inhibitory Activity

Studies on related benzothiophene compounds have revealed their ability to inhibit various enzymes and receptors involved in disease processes. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation . Although direct studies on this specific compound are sparse, the implications from analogous compounds suggest a similar mechanism may be present.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study explored the synthesis of novel antimicrobial agents based on benzothiophene scaffolds. The findings indicated that modifications to the benzothiophene structure could enhance antibacterial activity against resistant strains .

- Neuropharmacology : In research focusing on adenosine receptor modulation, compounds structurally similar to 2-amino-N-cyclopropyl derivatives were found to enhance receptor signaling in vitro. This suggests a potential role for this compound in neuropharmacology, particularly in conditions like epilepsy or neurodegenerative diseases .

- Cancer Research : Investigations into CDK inhibitors have highlighted the importance of benzothiophene derivatives in cancer therapeutics. These compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.